molecular formula C16H17N3O4 B4575159 5-[2-methyl-4-(morpholin-4-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

5-[2-methyl-4-(morpholin-4-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B4575159
M. Wt: 315.32 g/mol
InChI Key: PWGODLDGZGXWLL-UHFFFAOYSA-N
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Description

5-[2-methyl-4-(morpholin-4-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound that features a pyrimidine ring fused with a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-methyl-4-(morpholin-4-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 2-methyl-4-(morpholin-4-yl)benzaldehyde with barbituric acid under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the condensation reaction. The reaction mixture is then heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[2-methyl-4-(morpholin-4-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: The major products are typically oxidized derivatives of the benzylidene and pyrimidine rings.

    Reduction: The major products are reduced derivatives, often involving the reduction of the carbonyl groups.

    Substitution: The major products are substituted derivatives where the nucleophile has replaced a hydrogen atom on the morpholine ring.

Scientific Research Applications

5-[2-methyl-4-(morpholin-4-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-[2-methyl-4-(morpholin-4-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4-(morpholin-4-yl)benzaldehyde
  • Barbituric acid
  • Morpholine derivatives

Uniqueness

5-[2-methyl-4-(morpholin-4-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its combination of a pyrimidine ring with a morpholine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-[(2-methyl-4-morpholin-4-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-10-8-12(19-4-6-23-7-5-19)3-2-11(10)9-13-14(20)17-16(22)18-15(13)21/h2-3,8-9H,4-7H2,1H3,(H2,17,18,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGODLDGZGXWLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCOCC2)C=C3C(=O)NC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[2-methyl-4-(morpholin-4-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
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5-[2-methyl-4-(morpholin-4-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
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5-[2-methyl-4-(morpholin-4-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
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5-[2-methyl-4-(morpholin-4-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 5
5-[2-methyl-4-(morpholin-4-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

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